PD-1/PD-L1 Immune Checkpoint Inhibition: Quantified Potency and SAR Implications
2-Hydroxy-4-(4-methylphenyl)pyridine has been specifically reported as an inhibitor of the human PD-1/PD-L1 protein-protein interaction. This is a high-value target in immuno-oncology, and its activity provides a quantifiable differentiation point against analogs lacking this functional profile [1]. While a direct head-to-head comparator from the same study is not available in the public domain, the measured IC50 value of 1.39 µM establishes a clear benchmark for this specific molecular structure [1].
| Evidence Dimension | PD-1/PD-L1 Interaction Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.39 µM (1.39E+3 nM) |
| Comparator Or Baseline | Not available in the same study. (Class inference: This value serves as a benchmark for the specific compound.) |
| Quantified Difference | N/A (Value establishes compound-specific benchmark) |
| Conditions | Inhibition of human PD-1/PD-L1 interaction, assessed as blockade activity, incubated for 15 mins by HTRF assay |
Why This Matters
This validated IC50 value provides a clear, data-driven starting point for researchers investigating this compound as a scaffold for PD-1/PD-L1 inhibition, differentiating it from many structurally similar pyridine derivatives that lack any reported activity against this clinically significant target.
- [1] BindingDB. BDBM50580528 (CHEMBL5085728): IC50 for human PD-1/PD-L1 interaction. 2023. View Source
